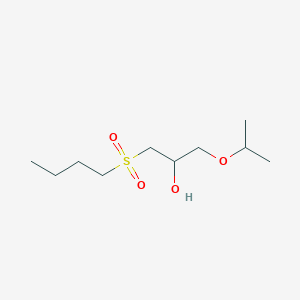
2-(5-acetyl-2-butoxybenzyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-2-butoxybenzyl)malonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of study.
Wirkmechanismus
The mechanism of action of 2-(5-acetyl-2-butoxybenzyl)malonamide involves the inhibition of enzymes and proteins through the formation of covalent bonds with the active site. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
2-(5-acetyl-2-butoxybenzyl)malonamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-acetyl-2-butoxybenzyl)malonamide in lab experiments include its selective inhibition of enzymes and proteins, its potential use in drug discovery, and its ability to study protein structure and function. However, the limitations of using this compound include its potential toxicity and the need for optimization of the synthesis method to increase yield and purity.
Zukünftige Richtungen
There are several future directions for the use of 2-(5-acetyl-2-butoxybenzyl)malonamide in scientific research. These include the development of targeted therapies for diseases, the study of protein structure and function, and the optimization of the synthesis method to increase yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
In conclusion, 2-(5-acetyl-2-butoxybenzyl)malonamide is a unique compound that has shown promising results in various scientific research applications. Its selective inhibition of enzymes and proteins, potential use in drug discovery, and ability to study protein structure and function make it a valuable tool for researchers. However, further research is needed to fully understand its biochemical and physiological effects and its potential applications in various fields of study.
Synthesemethoden
2-(5-acetyl-2-butoxybenzyl)malonamide can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-butoxybenzaldehyde with malonamide. This reaction is catalyzed by a base and results in the formation of the desired product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-acetyl-2-butoxybenzyl)malonamide has been used in various scientific research applications, including drug discovery, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a tool to study the function and structure of proteins and enzymes.
Eigenschaften
IUPAC Name |
2-[(5-acetyl-2-butoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-4-7-22-14-6-5-11(10(2)19)8-12(14)9-13(15(17)20)16(18)21/h5-6,8,13H,3-4,7,9H2,1-2H3,(H2,17,20)(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRHRGOGOIKPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetyl-2-butoxyphenyl)methyl]propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)



![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)
![2-methyl-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5091226.png)
![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
